molecular formula C15H22N2O3 B3033198 N-(tert-butoxycarbonyl)-N1-(3,5-dimethylphenyl)glycinamide CAS No. 946613-17-8

N-(tert-butoxycarbonyl)-N1-(3,5-dimethylphenyl)glycinamide

Cat. No. B3033198
CAS RN: 946613-17-8
M. Wt: 278.35
InChI Key: JZFRBDQRAZUFGA-UHFFFAOYSA-N
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Description

“N-(tert-butoxycarbonyl)-N1-(3,5-dimethylphenyl)glycinamide” is a chemical compound that contains the tert-butoxycarbonyl group . This group is widely used in synthetic organic chemistry .


Synthesis Analysis

The synthesis of compounds containing the tert-butoxycarbonyl group has been developed using flow microreactor systems . This method is more efficient, versatile, and sustainable compared to the batch process . Protodeboronation of pinacol boronic esters is also reported, which is a valuable but not well-developed approach in organic synthesis .


Chemical Reactions Analysis

The tert-butoxycarbonyl group can be introduced into a variety of organic compounds . An oxidative radical cyclization of 3 (5)-aminoazoles and aromatic aldehydes with di-tert-butyl peroxide (DTBP) is described, which enables the assembly of privileged 7-methylpyrazolo [1,5-a]pyrimidines as well as 7-methyl- [1,2,4]triazolo [1,5-a]pyrimidines .

Future Directions

The development of more efficient and sustainable methods for the synthesis of compounds containing the tert-butoxycarbonyl group is a promising area of research . Additionally, the protodeboronation of pinacol boronic esters represents a valuable but underdeveloped approach in organic synthesis , suggesting potential future directions in this field.

properties

IUPAC Name

tert-butyl N-[2-(3,5-dimethylanilino)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-10-6-11(2)8-12(7-10)17-13(18)9-16-14(19)20-15(3,4)5/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFRBDQRAZUFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CNC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001151042
Record name 1,1-Dimethylethyl N-[2-[(3,5-dimethylphenyl)amino]-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001151042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butoxycarbonyl)-N1-(3,5-dimethylphenyl)glycinamide

CAS RN

946613-17-8
Record name 1,1-Dimethylethyl N-[2-[(3,5-dimethylphenyl)amino]-2-oxoethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946613-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[2-[(3,5-dimethylphenyl)amino]-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001151042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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